Cas no 1805152-83-3 (4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid)

4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid is a multifunctional pyridine derivative featuring both amino and carboxylic acid moieties, along with a difluoromethyl group. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, offering versatility in further functionalization due to its reactive sites. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, making it particularly useful in drug discovery. Its pyridine core contributes to strong binding interactions in target molecules, while the carboxylic acid group facilitates solubility and derivatization. This compound is well-suited for applications requiring precise structural modifications, such as the development of enzyme inhibitors or bioactive molecules. High purity and consistent quality ensure reliable performance in synthetic workflows.
4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid structure
1805152-83-3 structure
Product Name:4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid
CAS No:1805152-83-3
MF:C8H9F2N3O2
MW:217.172768354416
CID:4857442
Update Time:2025-06-21

4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid
    • Inchi: 1S/C8H9F2N3O2/c9-7(10)6-3(2-11)4(12)1-5(13-6)8(14)15/h1,7H,2,11H2,(H2,12,13)(H,14,15)
    • InChI Key: LRDCDWBPDRORIP-UHFFFAOYSA-N
    • SMILES: FC(C1C(CN)=C(C=C(C(=O)O)N=1)N)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 240
  • XLogP3: -2.2
  • Topological Polar Surface Area: 102

4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029064429-1g
4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid
1805152-83-3 97%
1g
$1,579.40 2022-04-01

Additional information on 4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid

Introduction to 4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid (CAS No. 1805152-83-3)

4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid, identified by the CAS number 1805152-83-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of this molecule, particularly its amine, carboxylic acid, and difluoromethyl substituents, endow it with unique chemical properties that make it a promising candidate for further exploration in synthetic chemistry and pharmacological applications.

The presence of multiple functional groups in 4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid allows for a wide range of chemical modifications, which is a critical factor in drug discovery. The amino groups at the 4-position and 3-position provide opportunities for further derivatization, enabling the synthesis of various analogs with tailored biological properties. Additionally, the carboxylic acid moiety at the 6-position can participate in amide bond formation, a common strategy in medicinal chemistry for enhancing drug solubility and bioavailability.

The incorporation of a difluoromethyl group at the 2-position is particularly noteworthy. Difluoromethyl groups are known to improve metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This substitution pattern has been extensively studied and utilized in the development of small-molecule inhibitors and other therapeutic agents. The electronic effects of the difluoromethyl group can also influence the reactivity and selectivity of the molecule, making it a valuable tool in synthetic organic chemistry.

In recent years, there has been a growing interest in exploring novel scaffolds for drug discovery, with pyridine derivatives being among the most investigated classes. The structural versatility of pyridines allows for the design of molecules with specific interactions with biological targets. For instance, pyridine-based compounds have shown efficacy in targeting enzymes such as kinases and proteases, which are key players in various disease pathways.

One of the most compelling aspects of 4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid is its potential as a building block for more complex pharmacophores. The combination of an amino group, a carboxylic acid group, and a difluoromethyl group creates a multifunctional platform that can be modified to target specific biological processes. This flexibility is particularly valuable in hit-to-lead optimization, where small changes in structure can lead to significant improvements in potency and selectivity.

Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling techniques allow researchers to predict the binding modes of 4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid to biological targets, providing insights into its potential therapeutic applications. These computational studies have been instrumental in guiding synthetic efforts and optimizing lead compounds for preclinical development.

The synthesis of 4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid presents both challenges and opportunities for synthetic chemists. The presence of multiple functional groups requires careful consideration of reaction conditions to ensure high yield and purity. However, modern synthetic methodologies have made significant strides in addressing these challenges. For example, transition-metal-catalyzed cross-coupling reactions have been widely used to construct complex pyridine derivatives efficiently.

Another area of interest is the exploration of 4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid as a precursor for more complex molecules through sequential functionalization. The amine groups can be used to introduce various substituents via nucleophilic substitution or condensation reactions, while the carboxylic acid can be esterified or amidated to enhance solubility or bioavailability. The difluoromethyl group can also be further modified through halogen exchange or other transformations to explore new chemical space.

The pharmacological potential of 4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid has not yet been fully elucidated, but preliminary studies suggest that it may have applications in treating various diseases. For instance, its structural features are reminiscent of known bioactive molecules that target inflammatory pathways or neural signaling systems. Further research is needed to uncover its full therapeutic spectrum and to develop novel drug candidates based on this scaffold.

In conclusion,4-Amino-3-(aminomethyl)-2-(difluoromethyl)pyridine-6-carboxylic acid (CAS No. 1805152-83-3) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and versatility make it an attractive candidate for further exploration in synthetic chemistry and drug development. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in discovering new therapies for human diseases.

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